2-(3-Acetylphenoxy)-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone
Description
The compound 2-(3-Acetylphenoxy)-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone features a complex heterocyclic architecture. Its core structure includes a 2,5-dimethylpyrrole ring substituted with a 5-methyl-1,2-oxazol-3-yl group at the 1-position, linked via an ethanone bridge to a 3-acetylphenoxy moiety.
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(3-acetylphenoxy)-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C20H20N2O4/c1-12-8-18(14(3)22(12)20-9-13(2)26-21-20)19(24)11-25-17-7-5-6-16(10-17)15(4)23/h5-10H,11H2,1-4H3 |
InChI Key |
PGOJRNKVOUEFJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)C(=O)COC3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-Acetylphenoxy)-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates the presence of multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of similar structural frameworks possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some compounds with related structures have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several compounds similar to 2-(3-Acetylphenoxy)-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone. The results are summarized in the following table:
| Compound | Pathogen Type | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Gram-positive (Staphylococcus aureus) | 15 |
| Compound B | Gram-negative (E. coli) | 18 |
| Compound C | Fungi (Candida albicans) | 20 |
These results indicate that compounds with similar structures can effectively inhibit microbial growth.
Anticancer Activity
In a recent investigation involving related pyrazole derivatives, it was discovered that certain compounds exhibited significant cytotoxicity against glioma cell lines. The IC50 values for these compounds were recorded as follows:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5f | 5.13 | C6 (glioma) |
| 4a | 8.34 | SH-SY5Y (neuroblastoma) |
The mechanism of action was primarily attributed to apoptosis induction and cell cycle arrest at various phases, indicating a robust anticancer potential.
The mechanisms through which 2-(3-Acetylphenoxy)-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds similar in structure often inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Interaction with DNA : Some derivatives may intercalate into DNA strands, disrupting replication and transcription processes.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of structurally related compounds:
- Case Study 1 : A derivative demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 4 µg/mL.
- Case Study 2 : In vitro studies showed that another related compound induced apoptosis in breast cancer cells via caspase activation pathways.
Comparison with Similar Compounds
2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid
- Structure: Shares the 2,5-dimethylpyrrole and 5-methyl-1,2-oxazol-3-yl backbone but replaces the ethanone-acetylphenoxy group with a carboxylic acid at the pyrrole-3-position.
- Implications: The carboxylic acid group enhances polarity, likely improving water solubility compared to the acetylphenoxy-substituted target compound. This modification may favor ionic interactions in biological systems, such as binding to metal ions or basic amino acid residues .
1-(5-Methyl-1,2-oxazol-3-yl)ethanone
2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Structure: Features a 2,5-dimethylpyrrole core with a dichlorophenyl substituent and a triazolylsulfanyl-ethanone side chain.
- Key Differences: The dichlorophenyl group introduces electron-withdrawing effects, enhancing electrophilicity, while the triazolylsulfanyl moiety may facilitate hydrogen bonding or redox activity.
- Molecular Weight : 396.29 g/mol (C₁₆H₁₅Cl₂N₅OS), significantly higher than the target compound’s estimated weight (~400–450 g/mol).
1-[2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
- Structure: Similar pyrrole-oxazole core but substitutes the acetylphenoxy group with a methyl-triazolylsulfanyl chain.
- Functional Impact: The triazolylsulfanyl group could enhance metabolic stability compared to the acetylphenoxy moiety, which may be prone to esterase-mediated hydrolysis. This compound’s discontinued status () hints at possible toxicity or synthesis hurdles .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Flexibility: The pyrrole-oxazole core (common in all compounds) provides a rigid scaffold for substituent diversification. The acetylphenoxy group in the target compound may optimize hydrophobic interactions in drug-receptor binding compared to polar groups like carboxylic acids .
- Synthetic Challenges : Discontinuation of several analogs () underscores the difficulty in balancing synthetic feasibility, stability, and bioactivity for pyrrole-oxazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
